molecular formula C27H32N6O4 B2508652 N-(butan-2-yl)-4-(3-methylbutyl)-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296345-99-7

N-(butan-2-yl)-4-(3-methylbutyl)-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2508652
CAS No.: 1296345-99-7
M. Wt: 504.591
InChI Key:
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Description

N-(butan-2-yl)-4-(3-methylbutyl)-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H32N6O4 and its molecular weight is 504.591. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of quinazoline and triazoloquinazoline derivatives has shown diverse methodologies, often aiming at potential therapeutic applications. One study details the reactions of anthranilamide with isocyanates leading to the synthesis of novel quinazoline derivatives, showcasing the versatility of starting materials for constructing complex molecules (Chern et al., 1988). Such synthetic routes could be relevant for the synthesis of the compound , given its structural similarities.

Predicted Biological Activities

A notable study utilized computer prediction to explore the biological activity spectrum of triazoloquinazoline derivatives. It identified potential antineurotic activities, suggesting these compounds might be promising for treating male reproductive and erectile dysfunction. The compounds were predicted to have slight to no toxicity, highlighting the importance of structure-activity relationships in drug design (Danylchenko et al., 2016). This approach to predicting biological activity can guide the exploration of new compounds, including 2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, for potential therapeutic applications.

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)-N-butan-2-yl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-5-18(4)28-24(35)19-11-12-21-22(15-19)33-26(31(25(21)36)14-13-17(2)3)30-32(27(33)37)16-23(34)29-20-9-7-6-8-10-20/h6-12,15,17-18H,5,13-14,16H2,1-4H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUNMDXGBKUNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=CC=C4)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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